N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-7-10(5-6-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSKWPJSSDXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C20H19ClFN3O2S
- Molecular Weight : Approximately 451.973 g/mol
- Functional Groups : Chlorinated and fluorinated aromatic ring, a tetrahydroquinazoline core, and an acetamide group.
These structural features suggest that the compound may exhibit diverse pharmacological properties due to its ability to interact with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Research evaluating similar compounds has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions often demonstrate enhanced antimicrobial activity due to increased lipophilicity and potential interactions with bacterial membranes .
Enzyme Inhibition
The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in critical biological pathways. For example:
- Cholinesterases : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like chlorine or fluorine can enhance binding affinity to these enzymes, leading to increased inhibitory potency .
- Cyclooxygenases (COX) : Some studies have indicated that related compounds exhibit moderate inhibition of COX enzymes, which are key targets in anti-inflammatory therapies. The presence of halogens in the phenyl ring can influence the binding interactions with COX enzymes .
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines have revealed promising results for compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), suggesting potential applications in cancer therapy .
Case Study 1: Antimicrobial Screening
A study evaluated a series of 4-thiazolidinone derivatives for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against selected bacteria and fungi .
Case Study 2: Enzyme Inhibition Kinetics
Kinetic studies on enzyme inhibition demonstrated that certain derivatives showed IC50 values in the low micromolar range against AChE and BChE. For example, a related compound exhibited IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, indicating strong potential for further development as a therapeutic agent targeting neurodegenerative diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)acetamide | Methoxy group instead of chloro | Different electronic properties; lower activity |
| 2-{[3-(4-chlorophenyl)-4-oxo...}-N,N-diethylacetamide | Diethyl substitution | Varying solubility; moderate activity |
| N-(4-fluorophenyl)-2-[...]-acetamide | Fluorine on phenyl group | Enhanced metabolic stability; higher activity |
This comparative analysis highlights how subtle changes in molecular structure can significantly impact biological activity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exhibits significant antimicrobial activity against various pathogens.
Case Study: Antimicrobial Screening
A study published in a peer-reviewed journal assessed the compound's efficacy against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that the compound exhibited low Minimum Inhibitory Concentration (MIC) values, suggesting strong antibacterial properties. Specifically, it showed an MIC of 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as a candidate for antituberculosis agents .
Anticancer Properties
This compound has also been evaluated for its anticancer potential.
Case Study: Anticancer Activity Assessment
In vitro studies conducted by the National Cancer Institute (NCI) revealed that this compound exhibited significant growth inhibition across multiple cancer cell lines. The mean Growth Inhibition (GI) values were promising, with some derivatives showing GI values as low as 15.72 µM . These findings underscore the compound's potential as a lead structure for developing new anticancer therapies.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinazolinone ring undergoes oxidation to form fully aromatic quinazolinone derivatives. This reaction typically involves strong oxidizing agents:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic or neutral aqueous medium | 4-Oxo-3,4-dihydroquinazoline derivative | |
| CrO₃ (Jones reagent) | Anhydrous acetone, H₂SO₄ | Quinazolinone N-oxide |
Oxidation enhances electron deficiency in the quinazolinone ring, potentially improving interactions with biological targets .
Reduction Reactions
The carbonyl group in the tetrahydroquinazolinone core and the acetamide moiety can be reduced under specific conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Ethanol, 0–5°C | Dihydroquinazolinone derivative | |
| LiAlH₄ | Dry THF, reflux | Secondary alcohol from acetamide |
Selective reduction of the amide group requires controlled conditions to avoid over-reduction of the aromatic system.
Nucleophilic Substitution
The electron-deficient 3-chloro-4-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (ammonia) | Cu catalyst, 150°C | 3-Amino-4-fluorophenyl derivative | |
| OH⁻ (hydroxide) | High-pressure, polar solvent | Phenolic derivative |
The fluorine atom acts as a directing group, enhancing reactivity at the meta and para positions .
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | - | Carboxylic acid derivative | |
| NaOH (20%), ethanol | Heat | Sodium carboxylate |
Hydrolysis products are intermediates for further functionalization, such as esterification .
Alkylation/Acylation at Nitrogen
The quinazolinone nitrogen and acetamide nitrogen are sites for alkylation or acylation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I (methyl iodide) | K₂CO₃, DMF, 60°C | N-Methylquinazolinone derivative | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylated acetamide |
These modifications alter steric and electronic properties, impacting bioavailability .
Cross-Coupling Reactions
The aryl halide moiety participates in palladium-catalyzed coupling reactions:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | |
| Buchwald–Hartwig | Amine, Pd(OAc)₂, Xantphos | Aryl amine derivative |
Such reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
The compound’s stability in aqueous and enzymatic environments is critical for drug development:
| Condition | Observation | Implication | Reference |
|---|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of acetamide | Moderate metabolic stability | |
| Liver microsomes | Rapid oxidation of thioether | Potential prodrug design required |
Key Research Findings
Comparison with Similar Compounds
Key Observations
Halogenated Phenyl Group : The 3-chloro-4-fluorophenyl substituent likely contributes to target affinity via halogen bonding and hydrophobic effects, as seen in related halogenated acetamides .
Activity Potential: Structural analogs suggest possible applications in antimicrobial or anti-inflammatory contexts, though direct studies on the target compound are needed.
Preparation Methods
Alkylation of Tetrahydroquinazolinone Nitrogen
The nitrogen at position 3 of the tetrahydroquinazolinone is alkylated with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide using potassium carbonate as a base:
- Reacting 3-bromo-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 mmol) with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (1.2 mmol) in acetone.
- Stirring at room temperature for 12 hours with K₂CO₃ (2 mmol).
Key Reaction Conditions :
This SN2 substitution introduces the acetamide side chain while preserving the tetrahydro ring’s integrity.
Acylation of Tetrahydroquinazolinone Amines
Alternatively, the free amine on the tetrahydroquinazolinone reacts with chloroacetyl chloride to form the acetamide linkage:
- Treating 3-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 mmol) with chloroacetyl chloride (1.2 mmol) in DMF.
- Adding triethylamine (1 mmol) to scavenge HCl, stirring for 2 hours.
Key Reaction Conditions :
Subsequent coupling with 3-chloro-4-fluoroaniline via nucleophilic substitution completes the synthesis.
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Solvent and Catalyst Selection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
